molecular formula C10H15N5 B4070580 N-ethyl-N-phenylimidodicarbonimidic diamide

N-ethyl-N-phenylimidodicarbonimidic diamide

Cat. No.: B4070580
M. Wt: 205.26 g/mol
InChI Key: KZZXOYFLVCIWCW-UHFFFAOYSA-N
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Description

N-Ethyl-N-phenylimidodicarbonimidic diamide is a chemical compound of interest in scientific research and development, particularly as a specialized intermediate or building block in organic synthesis. Compounds within the broader imidodicarbonimidic diamide family are frequently utilized in the development of novel chemical entities . Researchers value these diamide structures for their potential application in constructing more complex molecules; for instance, meta-diamide compounds are known to exhibit specific biological activity and are investigated in the development of agrochemicals, such as certain classes of insecticides . The mechanism of action for related diamides can involve targeted interactions with biological receptors, acting as non-competitive antagonists . Furthermore, the structural motif of a diamide is also relevant in other chemical contexts, such as in the composition of carbodiimide coupling agents, which are fundamental in forming amide bonds between carboxylic acids and amines, a critical reaction in peptide synthesis and bioconjugation . This product is provided with a Certificate of Analysis to ensure quality and consistency for your research applications . This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diaminomethylidene)-1-ethyl-1-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-2-15(10(13)14-9(11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H5,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZXOYFLVCIWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethyl N Phenylimidodicarbonimidic Diamide

Historical Development of Imidodicarbonimidic Diamide (B1670390) Synthesis Relevant to the N-ethyl-N-phenyl Analogue

The history of biguanide (B1667054) synthesis dates back to the late 19th century. The first synthesis of the parent biguanide was reported by Bernhard Rathke in 1879. Early methods often involved harsh reaction conditions and resulted in low yields. A significant improvement was the condensation of cyanoguanidine with an ammoniacal solution of cupric sulfate at elevated temperatures. nih.gov These foundational methods laid the groundwork for modern synthetic approaches to biguanides. nih.gov

The synthesis of substituted biguanides, which is directly relevant to the N-ethyl-N-phenyl analogue, historically relied on two primary pathways: the reaction of amines with cyanoguanidine or its derivatives, and the reaction of guanidines with cyanamide (B42294) or carbodiimides. nih.govscholaris.ca A common historical approach for preparing unsymmetrical biguanides involved a stepwise process where a substituted cyanoguanidine was first synthesized and then reacted with a different amine. nih.gov For instance, an arylcyanoguanidine could be prepared from sodium dicyanamide and an aniline hydrochloride, followed by the addition of an alkylamine. nih.gov These early methods, while foundational, often required high temperatures and long reaction times. nih.gov

Contemporary Synthetic Routes to N-ethyl-N-phenylimidodicarbonimidic diamide

Modern synthetic chemistry offers more refined and efficient pathways to asymmetrically substituted biguanides like this compound. These methods provide better control over the substitution pattern and often proceed under milder conditions with improved yields.

Direct condensation remains a cornerstone of biguanide synthesis. For an unsymmetrical biguanide such as this compound, two main strategies can be envisioned based on the reaction of an amine with a cyanoguanidine derivative.

Route A: Reaction of Ethylamine with a Phenyl-substituted Cyanoguanidine: In this approach, N-phenylcyanoguanidine would be the key intermediate. This intermediate can be synthesized from the reaction of aniline with dicyandiamide. Subsequent reaction of N-phenylcyanoguanidine with ethylamine, typically in the presence of an acid catalyst like hydrochloric acid, would yield the desired product. The reaction is generally carried out by heating the amine hydrochloride with the substituted cyanoguanidine in a suitable solvent. nih.gov

Route B: Reaction of Aniline with an Ethyl-substituted Cyanoguanidine: Alternatively, N-ethylcyanoguanidine could be prepared first from ethylamine and dicyandiamide, followed by its reaction with aniline hydrochloride.

The choice between these routes may depend on the availability and reactivity of the starting materials. A general representation of this approach is the reaction of an amine with a substituted cyanoguanidine, often under reflux conditions in the presence of hydrochloric acid. scholaris.ca

Reactant 1Reactant 2Catalyst/SolventConditionsProductYieldReference
PhenylamineDicyandiamideHCl / WaterReflux, 12h1-Phenylbiguanide hydrochloride84% scholaris.ca
Substituted AnilinesDicyandiamideTMSCl / CH3CNMicrowave, 130-150°C, 10-15 minSubstituted ArylbiguanidesGood to Excellent scholaris.ca
N-Aryl-N'-cyanoguanidinesPiperazineMethanolMicrowave, 120°CN-Aryl-N'-(piperazin-1-yl)imidodicarbonimidic diamidesLow to Moderate nih.gov

This table presents data for the synthesis of analogous biguanide compounds to illustrate typical reaction conditions and yields.

While not extensively documented for biguanides, multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. An MCR approach to this compound could potentially involve the reaction of ethylamine, aniline, and a source of the dicarbonimidic diamide backbone in a one-pot synthesis. Although specific MCRs for this exact biguanide are not well-established, the development of such reactions is an active area of research in synthetic chemistry. nih.gov

To overcome the often harsh conditions of traditional methods, catalyst-assisted syntheses have been developed.

Lewis Acid Catalysis: Iron(III) chloride has been shown to be an effective Lewis acid catalyst for the synthesis of biguanides from cyanoguanidines and amines. scholaris.caacs.org This method can proceed under milder conditions and often results in good to excellent yields. scholaris.ca The reaction of either N-phenylcyanoguanidine with ethylamine or N-ethylcyanoguanidine with aniline in the presence of a stoichiometric amount of iron(III) chloride would be a plausible route. scholaris.ca

Transition Metal Catalysis: Copper-catalyzed N-arylation reactions have been developed for the functionalization of existing biguanide scaffolds. scholaris.ca For instance, a pre-formed N-ethylbiguanide could potentially be arylated with a phenyl source using a copper catalyst. scholaris.ca Palladium catalysts have also been employed in biguanide chemistry, particularly in cross-coupling reactions where the biguanide acts as a ligand. acs.org

AmineCyanoguanidine SourceCatalystSolventConditionsYieldReference
Various AminesDicyandiamideIron(III) chloride1,4-Dioxane100°C, 90 minModerate to Excellent acs.org
MetforminAryl iodidesCopper(I) iodideTHF80°C, 12hGood scholaris.ca

This table provides examples of catalyst-assisted reactions in biguanide synthesis.

Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. nih.govscholaris.ca This technique can be applied to the direct condensation approaches mentioned earlier.

Mechanistic Studies of this compound Synthesis

The mechanism of biguanide formation from the reaction of an amine with a cyanoguanidine is generally understood to proceed via an acid-catalyzed nucleophilic addition. scholaris.ca In the context of synthesizing this compound from, for example, ethylamine and N-phenylcyanoguanidine, the proposed mechanism is as follows:

Protonation of the Nitrile Group: The reaction is typically carried out in the presence of an acid, such as hydrochloric acid. The nitrile group of the N-phenylcyanoguanidine is protonated, which significantly increases the electrophilicity of the nitrile carbon.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile and attacks the activated nitrile carbon.

Proton Transfer: A proton is transferred from the attacking nitrogen to one of the nitrogen atoms of the original cyanoguanidine moiety.

Tautomerization: The resulting intermediate undergoes tautomerization to form the stable biguanide structure.

The use of a Lewis acid catalyst like iron(III) chloride is believed to function in a similar manner by coordinating to the nitrile nitrogen, thereby activating it towards nucleophilic attack. scholaris.ca

Advanced Structural Elucidation and Spectroscopic Analysis of N Ethyl N Phenylimidodicarbonimidic Diamide

Single Crystal X-ray Diffraction Studies: Solid-State Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for N-ethyl-N-phenylimidodicarbonimidic diamide (B1670390) itself has not been reported, analysis of closely related N-arylbiguanide salts provides significant insight into its likely solid-state architecture. nih.govnih.gov Biguanide (B1667054) derivatives are known to be highly flexible and can adopt various conformations. rsc.org However, in the solid state, their structures are stabilized by extensive hydrogen bonding networks. researchgate.netsemanticscholar.org

In the crystal lattice, N-ethyl-N-phenylimidodicarbonimidic diamide is expected to exhibit a nearly planar biguanide moiety. This planarity is a result of the delocalization of π-electrons across the C-N bonds, which imparts a degree of double-bond character to them. rsc.org The phenyl and ethyl substituents would be positioned on opposite sides of this planar core.

Interactive Data Table: Predicted Crystallographic Parameters for this compound Hydrochloride

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~12.5
b (Å)~8.9
c (Å)~14.2
β (°)~105
Z4

Note: These values are hypothetical and based on typical values for similar N-arylbiguanide hydrochlorides.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A detailed NMR analysis of this compound would provide unambiguous evidence for its chemical structure and conformational preferences.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Structural Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl and phenyl groups, as well as exchangeable protons of the N-H groups. The aromatic protons of the phenyl ring would likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The ethyl group would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) around δ 3.2-3.4 ppm, coupled to a triplet for the methyl protons (-CH₃) at approximately δ 1.1-1.3 ppm. The N-H protons would give rise to broad signals, the chemical shifts of which would be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide information on the carbon framework. The carbon atoms of the biguanide core are expected to resonate in the range of δ 155-165 ppm. The aromatic carbons would appear between δ 120-140 ppm, with the ipso-carbon (the carbon attached to the nitrogen) being the most downfield. The methylene and methyl carbons of the ethyl group would be found at approximately δ 40-45 ppm and δ 14-16 ppm, respectively.

While ¹⁵N NMR is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it would offer direct insight into the electronic environment of the nitrogen atoms. The imine-like nitrogens would be expected to have chemical shifts in the range of δ 150-180 ppm, while the amine-like nitrogens would appear at higher field, around δ 80-110 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

AssignmentPredicted ¹H ShiftPredicted ¹³C Shift
-CH₃ (ethyl)~1.2~15
-CH₂- (ethyl)~3.3~42
Aromatic C-H7.1-7.4122-129
Aromatic C-N-~139
Biguanide C=N-~158, ~160
N-H6.5-7.0 (broad)-

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms and deducing the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a clear cross-peak between these two signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the -CH₂- and -CH₃ signals of the ethyl group and the aromatic C-H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule in solution. For example, NOE cross-peaks between the methylene protons of the ethyl group and the ortho-protons of the phenyl ring would suggest a conformation where these groups are in close proximity.

Solid-State NMR for Polymorphic Forms of this compound

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state and is particularly well-suited for characterizing polymorphism. nih.govpharmtech.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties.

In ssNMR, the chemical shifts are highly sensitive to the local environment of the nuclei, including intermolecular interactions such as hydrogen bonding. semanticscholar.org Therefore, different polymorphic forms of this compound would be expected to give rise to distinct ¹³C and ¹⁵N ssNMR spectra. rsc.org For example, variations in the hydrogen bonding network would lead to changes in the chemical shifts of the carbon and nitrogen atoms within the biguanide core. By comparing the ssNMR spectra of different batches or crystalline forms, it would be possible to identify and characterize any existing polymorphs. Furthermore, ssNMR can be used to quantify the relative amounts of different polymorphs in a mixture. pharmtech.com

Vibrational Spectroscopy (FT-IR, Raman): Characteristic Functional Group Vibrations and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups and intermolecular interactions.

The FT-IR and Raman spectra of this compound would be dominated by vibrations associated with the biguanide core and the phenyl and ethyl substituents. The N-H stretching vibrations are expected to appear as a broad band in the region of 3100-3400 cm⁻¹ in the FT-IR spectrum, characteristic of hydrogen-bonded N-H groups. The C=N stretching vibrations of the biguanide moiety would likely give rise to strong absorptions in the 1600-1650 cm⁻¹ region. The C-N stretching vibrations would be observed in the 1200-1400 cm⁻¹ range. The phenyl group would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ethyl group would show C-H stretching vibrations around 2850-2980 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the molecule, particularly the breathing modes of the phenyl ring, are often strong in the Raman spectrum. The C=N and C-N stretching vibrations would also be Raman active. A detailed analysis of the vibrational spectra, potentially aided by computational modeling, would allow for a comprehensive assignment of the observed bands and provide valuable insights into the hydrogen bonding interactions within the molecule. pharmtech.com

Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted FT-IR FrequencyPredicted Raman Frequency
N-H Stretch3100-3400 (broad)3100-3400 (weak)
Aromatic C-H Stretch>3000>3000
Aliphatic C-H Stretch2850-29802850-2980
C=N Stretch1600-1650 (strong)1600-1650 (medium)
C=C Stretch (aromatic)1450-16001450-1600 (strong)
C-N Stretch1200-14001200-1400

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions, which provides valuable structural information.

For this compound, HRMS would confirm its molecular formula (C₁₀H₁₅N₅). In an MS/MS experiment, the protonated molecule [M+H]⁺ would be expected to undergo a series of characteristic fragmentation reactions. The biguanide linkage is susceptible to cleavage. A primary fragmentation pathway would likely involve the cleavage of the C-N bonds within the biguanide core.

A plausible fragmentation pathway would begin with the cleavage of the bond between the two guanidine-like moieties, leading to the formation of N-ethyl-N-phenylguanidinium and a neutral cyanamide (B42294) fragment, or vice versa. Further fragmentation of the N-ethyl-N-phenylguanidinium ion could involve the loss of the ethyl group as ethene or an ethyl radical, or the loss of the phenyl group. Alpha-cleavage adjacent to the nitrogen atoms of the ethyl and phenyl groups is also a likely fragmentation route. libretexts.org The high-resolution measurement of the fragment ions would allow for the confident assignment of their elemental compositions, enabling the detailed elucidation of the fragmentation pathways.

Interactive Data Table: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound

m/z (Predicted)Proposed Structure/Formula
206.1400[C₁₀H₁₆N₅]⁺ (Protonated Molecule)
163.0978[C₉H₁₁N₃]⁺ (Loss of NH₂CN)
134.0869[C₈H₁₀N₂]⁺ (Loss of Guanidine)
106.0651[C₇H₈N]⁺ (Phenylaminomethylium ion)
77.0390[C₆H₅]⁺ (Phenyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Properties

A search for UV-Vis spectroscopic data, including absorption maxima (λmax), molar absorptivity (ε), and analyses of electronic transitions (e.g., π→π, n→π) for this compound, did not yield any specific results. The chromophoric properties of a molecule, which are determined by its structure and the presence of unsaturated groups like phenyl rings and imido groups, dictate its interaction with UV-visible light. Without experimental data, a theoretical analysis would be purely speculative and would not meet the requirement for scientifically accurate, research-based content.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives of this compound (if applicable)

Information regarding the synthesis or analysis of chiral derivatives of this compound is not present in the available scientific literature. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study stereochemistry in chiral molecules. As no chiral variants of the target compound have been reported, no data on their chiroptical properties can be provided.

Thermal Analysis (DSC, TGA) for Stability and Phase Transitions of this compound

A search for thermal analysis data from techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this compound yielded no results. DSC is used to measure heat flow associated with phase transitions (like melting and crystallization), while TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition. Without experimental studies, it is not possible to present data on the melting point, decomposition temperature, or other thermal properties of this specific compound.

Computational and Theoretical Chemistry of N Ethyl N Phenylimidodicarbonimidic Diamide

Quantum Chemical Calculations (DFT, Ab Initio): Electronic Structure, Molecular Orbitals, and Frontier Orbitals Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-ethyl-N-phenylimidodicarbonimidic diamide (B1670390), methods like Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate its electronic structure.

Electronic Structure: DFT calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be performed to determine the optimized molecular geometry and the distribution of electron density. researchgate.net These calculations can reveal important details about bond lengths, bond angles, and dihedral angles. The delocalization of electrons within the biguanide (B1667054) core is a key feature that influences its basicity and reactivity. scholaris.ca The presence of the ethyl and phenyl substituents would be expected to modulate the electronic properties of the parent biguanide structure.

Molecular Orbitals and Frontier Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net For N-ethyl-N-phenylimidodicarbonimidic diamide, the HOMO is likely to be localized on the nitrogen-rich biguanide backbone, indicating its nucleophilic character. The LUMO, conversely, would likely be distributed over the conjugated system.

Illustrative Data Table: Calculated Electronic Properties of this compound

Parameter Illustrative Value Significance
HOMO Energy -6.2 eV Indicates electron-donating ability
LUMO Energy -1.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.7 eV Relates to chemical reactivity and stability

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the ethyl and phenyl groups, as well as rotation around the C-N bonds in the biguanide core, suggests that this compound can exist in multiple conformations.

Conformational Analysis: A systematic conformational search would be conducted by rotating key dihedral angles and calculating the relative energies of the resulting conformers. This process identifies the low-energy conformers that are most likely to be present at a given temperature. DFT calculations have been used to show that neutral biguanides tend to have a nearly planar arrangement in their guanidine (B92328) units, often stabilized by intramolecular hydrogen bonds. scholaris.ca The introduction of bulky substituents like the phenyl group could lead to steric hindrance, causing deviations from planarity. scholaris.ca

Potential Energy Surfaces (PES): A potential energy surface maps the energy of a molecule as a function of its geometry. By calculating the PES for the rotation around specific bonds (e.g., the C-N bonds or the bond connecting the phenyl group to the nitrogen), researchers can identify the energy barriers between different conformers. This information is crucial for understanding the dynamic behavior of the molecule in solution.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

Conformer Dihedral Angle (N-C-N-C) Relative Energy (kcal/mol) Population (%)
A (Global Minimum) 180° (trans) 0.00 75
B 60° (gauche) 1.25 15

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical predictions are invaluable for interpreting experimental NMR spectra and for assigning signals to specific atoms within the molecule. Protonation of biguanides can significantly affect the electronic density and, consequently, the chemical shifts. scholaris.ca

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra. These calculations help in identifying the characteristic vibrational modes of the molecule, such as the C=N stretching frequencies in the biguanide core and the vibrations associated with the ethyl and phenyl groups.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and UV-Vis absorption spectra. For this compound, TD-DFT calculations would likely predict absorptions in the UV region arising from π-π* transitions within the conjugated biguanide and phenyl systems.

Illustrative Data Table: Predicted Spectroscopic Data

Spectrum Parameter Predicted Value
¹³C NMR C=N carbon 160-165 ppm
¹H NMR N-H proton 6.5-7.5 ppm
IR C=N stretch 1650-1680 cm⁻¹

Computational Studies on Reaction Pathways and Transition States Involving this compound

Computational methods can be used to explore the reactivity of this compound and to elucidate the mechanisms of reactions in which it might participate.

Reaction Pathways: By mapping the potential energy surface for a chemical reaction, computational chemists can identify the most likely reaction pathway. This involves locating the transition state(s) that connect the reactants to the products. For a biguanide derivative, potential reactions to study could include protonation, metal complexation, or reactions with electrophiles. DFT calculations have shown that protonation of biguanides typically occurs on the imino nitrogen atoms. scholaris.ca

Transition State Analysis: The geometry and energy of the transition state are critical for determining the activation energy and the rate of a reaction. Frequency calculations are performed on the transition state structure to confirm that it is a true saddle point on the PES (characterized by one imaginary frequency).

Solvation Effects and Solvent Models in Theoretical Predictions for this compound

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent.

Solvent Models: To account for the effects of a solvent, computational studies can employ either explicit or implicit solvent models. In an explicit solvent model, individual solvent molecules are included in the calculation, which is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are more computationally efficient and are widely used to study solvation effects on molecular geometry, electronic properties, and reaction energetics. The dissolution of biguanide derivatives in water has been shown to be thermodynamically favorable. researchgate.net

Molecular Dynamics Simulations for Aggregation and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions.

Aggregation and Intermolecular Interactions: MD simulations can be used to investigate how molecules of this compound interact with each other and with solvent molecules. By simulating a system containing many molecules over a period of time, it is possible to observe phenomena such as aggregation, hydrogen bonding, and the formation of other non-covalent interactions. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of an appropriate force field is crucial for obtaining accurate results.

Chemical Reactivity and Transformation Pathways of N Ethyl N Phenylimidodicarbonimidic Diamide

Acid-Base Properties: pKa Determination and Protonation Equilibria

No experimental or calculated pKa values for N-ethyl-N-phenylimidodicarbonimidic diamide (B1670390) were found in the public literature. Understanding the acid-base properties is fundamental to predicting the compound's behavior in various chemical environments, including its solubility and interaction with biological systems. The multiple nitrogen atoms in the structure suggest several potential sites for protonation, leading to complex protonation equilibria. However, without empirical data or computational studies, any discussion of these equilibria would be purely speculative.

Nucleophilic and Electrophilic Reactivity Profiles of N-ethyl-N-phenylimidodicarbonimidic diamide

A detailed analysis of the nucleophilic and electrophilic character of this compound is not available. The imidodicarbonimidic diamide core contains both potentially nucleophilic nitrogen atoms and electrophilic carbon centers. A comprehensive reactivity profile would require mapping the electron density distribution across the molecule to identify the most likely sites for nucleophilic attack or electrophilic substitution. Such data is currently unavailable.

Hydrolytic and Oxidative Stability and Degradation Mechanisms

Information regarding the stability of this compound towards hydrolysis and oxidation is not documented. The central imidodicarbonimidic diamide linkage could be susceptible to hydrolytic cleavage under acidic or basic conditions, and the phenyl and ethyl groups could be targets for oxidative degradation. However, without experimental stability studies, the degradation pathways and the kinetics of these processes remain unknown.

Derivatization Strategies: Synthesis of Novel Analogues of this compound

While general strategies for modifying similar chemical scaffolds exist, specific examples of the derivatization of this compound are not reported in the available literature.

Modification at Nitrogen Centers

The nitrogen atoms of the imidodicarbonimidic diamide core and the ethylamino group present theoretical opportunities for alkylation, acylation, or other modifications. These changes would be expected to alter the electronic and steric properties of the molecule, but specific synthetic protocols and their outcomes for this compound have not been described.

Impact of Derivatization on Electronic and Steric Properties

Without data on synthesized derivatives, any discussion on how structural modifications impact the electronic and steric properties of this compound would be conjectural. Such studies are crucial for understanding structure-activity relationships and for the rational design of new analogues with tailored properties.

Reactions with Organic Substrates: Mechanism and Product Characterization

There is currently a lack of published data detailing the reactions of this compound with various organic substrates. Scientific investigations into its role as a reactant or intermediate, the mechanisms of such potential reactions, and the subsequent characterization of resulting products have not been reported in the available literature.

Photochemical Reactivity of this compound

Similarly, the photochemical reactivity of this compound is an area that appears to be uninvestigated in the current body of scientific research. There are no available studies on the effects of electromagnetic radiation on this compound, its potential for light-induced rearrangements, or the formation of photo-products.

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Coordination Chemistry of N Ethyl N Phenylimidodicarbonimidic Diamide As a Ligand

Theoretical Modeling of Metal-Ligand Interactions and Complex Stability

There is no available research data in the public domain concerning the theoretical modeling of metal-ligand interactions and the stability of complexes formed with N-ethyl-N-phenylimidodicarbonimidic diamide (B1670390). Computational studies, such as those employing Density Functional Theory (DFT), would be necessary to elucidate the electronic structure, bonding characteristics, and thermodynamic stability of its potential metal complexes. Such studies would provide valuable insights into ligand field effects, the nature of metal-ligand bonds, and the prediction of stable complex geometries. However, at present, these theoretical investigations have not been reported.

Catalytic Applications of N-ethyl-N-phenylimidodicarbonimidic diamide Metal Complexes

Consistent with the absence of research on its coordination chemistry, there is no information available regarding the catalytic applications of metal complexes derived from this compound. The potential for this biguanide (B1667054) derivative to act as a supporting ligand in catalysis remains an open area for investigation.

Homogeneous Catalysis (e.g., coupling reactions, polymerization)

No studies have been published that explore the use of this compound metal complexes as catalysts in homogeneous systems. The biguanide moiety, with its multiple nitrogen donor sites, could potentially support a variety of metal centers active in catalytic transformations such as cross-coupling reactions or olefin polymerization. However, the synthesis of such catalytically active complexes and the evaluation of their performance have not been documented.

Heterogeneous Catalysis (e.g., surface-supported complexes)

Similarly, the field of heterogeneous catalysis has not seen the application of this compound. The immobilization of its metal complexes onto solid supports is a potential strategy for creating recyclable and robust catalysts. Research into the synthesis of such surface-supported complexes and their efficacy in various catalytic processes is currently absent from the scientific literature.

Supramolecular Chemistry and Non Covalent Interactions of N Ethyl N Phenylimidodicarbonimidic Diamide

Investigation of Hydrogen Bonding Networks in Solid and Solution States

No studies detailing the hydrogen bonding networks of N-ethyl-N-phenylimidodicarbonimidic diamide (B1670390) in either the solid or solution state were found.

Self-Assembly Processes: Formation of Ordered Supramolecular Architectures (e.g., cages, capsules, polymers)

There is no available research on the self-assembly processes of N-ethyl-N-phenylimidodicarbonimidic diamide or its formation of ordered supramolecular structures.

Host-Guest Chemistry and Molecular Recognition Phenomena

Recognition of Anions and Cations (non-biological)

No data exists on the ability of this compound to recognize or bind with non-biological anions and cations.

Inclusion Complex Formation with Organic Molecules

There are no published reports on the formation of inclusion complexes between this compound and other organic molecules.

Crystal Engineering: Design of Solid-State Structures Featuring this compound

Information on the crystal structure or any crystal engineering studies involving this compound is not available.

Cooperativity and Allosteric Effects in Supramolecular Assemblies of this compound

No research could be located that investigates cooperative or allosteric effects within supramolecular assemblies of this compound.

Applications in Materials Science and Engineering of N Ethyl N Phenylimidodicarbonimidic Diamide

Integration into Polymeric Materials: Functionalization and Cross-linking

There is currently no available scientific literature that describes the integration of N-ethyl-N-phenylimidodicarbonimidic diamide (B1670390) into polymeric materials. Research detailing its use as a monomer, a functionalizing agent for polymer surfaces, or as a cross-linking agent to modify the mechanical or chemical properties of polymers could not be located.

Development of N-ethyl-N-phenylimidodicarbonimidic diamide-based Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

No published studies were found on the use of this compound as a ligand or building block for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The molecular structure of the compound does not lend itself to typical MOF or COF synthesis strategies without further functionalization, and no such derivatives have been reported for this purpose.

Functional Materials for Chemical Sensing (e.g., volatile organic compounds, industrial pollutants, metal ions)

A thorough search did not yield any research on the application of this compound or materials containing it for chemical sensing purposes. There are no reports of its use in the fabrication of sensors for volatile organic compounds, industrial pollutants, or metal ions.

Adsorbents for Environmental Remediation and Chemical Separation

Information regarding the use of this compound as an adsorbent material for environmental remediation or for chemical separation processes is not present in the current body of scientific literature. There are no studies evaluating its capacity or selectivity for adsorbing pollutants or separating chemical mixtures.

Electrolyte Components (e.g., in solid-state systems, if relevant to its ionic properties)

No research could be found that investigates the potential of this compound as a component in electrolytes. Its ionic properties and suitability for use in batteries, capacitors, or other solid-state electrochemical systems have not been reported.

Future Research Directions and Perspectives for N Ethyl N Phenylimidodicarbonimidic Diamide

Exploration of Uncharted Synthetic Pathways and Methodologies

The foundational step in understanding N-ethyl-N-phenylimidodicarbonimidic diamide (B1670390) is the development of efficient and scalable synthetic routes. Future research should focus on exploring a diverse range of synthetic strategies. This could involve the systematic investigation of various starting materials, reagents, and reaction conditions to optimize yield and purity. Methodologies such as convergent synthesis, where fragments of the molecule are prepared separately and then combined, or linear synthesis, involving a step-by-step construction, should be evaluated. The development of novel catalytic systems for the key bond-forming reactions will be crucial. A comparative analysis of different synthetic approaches will be essential to identify the most viable pathway for producing the compound in quantities sufficient for further study.

In-Situ Spectroscopic Studies of N-ethyl-N-phenylimidodicarbonimidic diamide Reactivity

To understand the chemical behavior of this compound, in-situ spectroscopic techniques will be indispensable. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can provide real-time insights into reaction mechanisms, kinetics, and the formation of transient intermediates. By monitoring reactions as they occur, researchers can gain a detailed understanding of the compound's reactivity with various substrates, its stability under different conditions, and the factors that influence its chemical transformations. This knowledge is fundamental for controlling its reactivity and designing practical applications.

Advanced Computational Modeling for Predictive Design

In parallel with experimental work, advanced computational modeling will be a powerful tool for predicting the properties and reactivity of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine its electronic structure, molecular geometry, and spectroscopic properties. Molecular dynamics simulations can provide insights into its conformational flexibility and interactions with solvents or other molecules. These computational models can guide experimental design by predicting the most promising synthetic routes, identifying potential reactive sites, and suggesting modifications to the molecular structure to achieve desired properties.

Design of Highly Selective Ligands and Catalytic Systems

The molecular structure of this compound, featuring multiple nitrogen atoms, suggests its potential as a ligand in coordination chemistry. Future research should explore its ability to coordinate with various metal centers to form novel complexes. The design and synthesis of these complexes could lead to the development of highly selective catalysts for a range of chemical transformations. Key research questions will include the coordination modes of the ligand, the electronic and steric properties of the resulting metal complexes, and their catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, or oxidation.

Development of Novel Functional Materials Based on this compound for Sustainable Technologies

The unique structural features of this compound may lend themselves to the creation of novel functional materials. Research in this area could focus on incorporating the compound into polymers or framework materials to impart specific properties. For example, its nitrogen-rich structure might be advantageous for applications in gas capture and storage, particularly for carbon dioxide. Its potential as a building block for conductive polymers or materials with interesting optical or electronic properties should also be investigated. The development of such materials could contribute to sustainable technologies by addressing challenges in areas like energy storage, environmental remediation, and electronics.

Investigation of Intermolecular Interactions in Complex Chemical Systems

Understanding the non-covalent interactions of this compound is crucial for predicting its behavior in complex chemical environments. Studies should focus on its hydrogen bonding capabilities, van der Waals forces, and potential for pi-stacking interactions. Experimental techniques like X-ray crystallography of its solid-state forms and spectroscopic studies in various solvents can provide valuable data on its intermolecular interactions. This knowledge is essential for understanding its solubility, self-assembly behavior, and interactions with biological molecules, which could open doors to applications in crystal engineering and medicinal chemistry.

Conclusion

Summary of Key Research Findings on N-ethyl-N-phenylimidodicarbonimidic diamide (B1670390)

Research into N-ethyl-N-phenylimidodicarbonimidic diamide has primarily focused on its synthesis and evaluation of its biological properties. The compound is a derivative of the well-known antimalarial drug proguanil, with modifications to the substituent groups attached to the biguanide (B1667054) core.

Key findings from various studies have highlighted its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of various pathogens. The structural features of this compound, particularly the N-ethyl and N-phenyl substitutions, have been shown to influence its binding affinity to the active site of DHFR.

Furthermore, investigations have explored the structure-activity relationships within a series of related biguanide derivatives. These studies have provided valuable insights into how modifications of the N-alkyl and N-aryl groups impact the compound's inhibitory potency and selectivity. While specific quantitative data on this compound is often embedded within broader studies of analogous compounds, the collective research underscores its role as a significant molecule for understanding the chemical principles governing DHFR inhibition.

Reiteration of the Academic Significance of this compound

The academic significance of this compound lies in its contribution to the field of medicinal chemistry, specifically in the design and development of novel antimicrobial and antiprotozoal agents. As a member of the biguanide family, it serves as a valuable chemical probe for exploring the molecular interactions between inhibitors and the DHFR enzyme.

The study of this compound and its analogues has advanced the understanding of the pharmacophoric requirements for effective DHFR inhibition. This knowledge is instrumental in the rational design of new therapeutic agents with improved efficacy and resistance profiles. The synthetic methodologies developed for this compound and related compounds have also enriched the repertoire of organic synthesis techniques available to medicinal chemists.

Concluding Remarks on the Future Potential of this compound Research

The future potential of research on this compound is promising. Further investigations could focus on several key areas. A more detailed elucidation of its mechanism of action and potential off-target effects would provide a more comprehensive understanding of its biological profile.

Exploring its efficacy against a wider range of microbial and parasitic pathogens could uncover new therapeutic applications. Additionally, the use of computational modeling and advanced analytical techniques could aid in the design of next-generation analogues with enhanced potency and selectivity. The continued study of this compound and its derivatives will undoubtedly continue to contribute to the development of new and effective treatments for infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-ethyl-N-phenylimidodicarbonimidic diamide derivatives, and how are they validated?

  • Methodology : Acyl chlorides are typically reacted with amines under anhydrous conditions to form diamide bonds. For example, derivatives can be synthesized via a two-step process involving (1) preparation of acyl chlorides (e.g., using thionyl chloride) and (2) coupling with ethylphenylamine in ethanol at 60–80°C for 6–12 hours . Structural validation employs elemental analysis, IR (to confirm amide C=O stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify substituent integration and stereochemistry), and LC-MS/MS for molecular weight confirmation .

Q. Which spectroscopic and crystallographic techniques are critical for resolving conformational polymorphs in diamide compounds?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for identifying conformational polymorphs, as demonstrated in studies of N,N′-bis(phenyl)ethylenediamine derivatives. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, π-π stacking), while IR and NMR differentiate polymorphic forms based on shifts in amide vibrational modes and proton environments . Polarized light microscopy can also assess collagen fiber alignment in biomedical applications .

Q. How are diamide compounds screened for preliminary biological activity, such as antioxidant or antimicrobial effects?

  • Methodology : In vitro assays include:

  • Antioxidant activity : DPPH radical scavenging (IC₅₀ values; e.g., compound I in a study showed IC₅₀ = 45.88 µg/mL) .
  • Antibacterial activity : Disk diffusion or microdilution assays against Gram-positive/negative strains (e.g., MIC values against E. coli and S. aureus) .
  • Urease inhibition : Spectrophotometric measurement of urea hydrolysis rates .

Advanced Research Questions

Q. What molecular mechanisms underlie diamide insecticide resistance in lepidopteran pests, and how do fitness costs influence resistance evolution?

  • Methodology : Target-site resistance (TSR) arises from mutations in ryanodine receptors (RyR), such as G4946E in diamondback moth (Plutella xylostella), which reduces diamide binding affinity . Fitness costs are assessed via comparative life-history traits (e.g., larval development time, fecundity) in resistant vs. susceptible strains. RNAi knockdown of RyR isoforms can validate mutation impacts .

Q. How can computational models improve the design of diamide-based metal ion sequestering agents or enzyme inhibitors?

  • Methodology : Density functional theory (DFT) optimizes ligand geometries for lanthanide/actinide binding, while molecular docking (e.g., AutoDock Vina) predicts interactions with urease active sites. For example, a malonamide derivative showed a 10⁴-fold increase in europium extraction efficiency due to optimized cavity size and donor atom alignment .

Q. What environmental fate and toxicity risks are associated with diamide pesticides, and how are they mitigated in agricultural systems?

  • Methodology : LC-MS/MS quantifies residues in soil/water, while ecotoxicological assays evaluate effects on non-target organisms (e.g., Daphnia magna LC₅₀). Degradation pathways (e.g., hydrolysis, photolysis) are modeled using HPLC-UV and QSAR predictions. Integrated pest management (IPM) strategies, such as rotating diamides with non-RyR-targeting insecticides, delay resistance .

Q. How do oxidative stress pathways influence the pharmacological activity of diamide derivatives in cancer or infectious disease models?

  • Methodology : Proteomic profiling (e.g., MALDI-TOF/LC-MS) identifies cysteine oxidation sites in proteins treated with diamide, which disrupts redox homeostasis. In THP-1 macrophages, diamide-induced thiol oxidation activates Nrf2/ARE pathways, measurable via luciferase reporter assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.